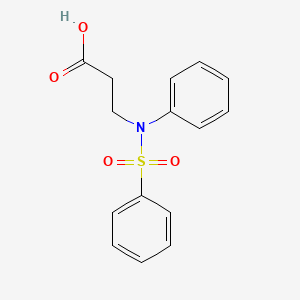

3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Description

3-(Benzenesulfonyl-phenyl-amino)-propionic acid is a synthetic organic compound featuring a propionic acid backbone substituted with a benzenesulfonyl-phenyl-amino group. The benzenesulfonyl group may enhance metabolic stability and binding affinity compared to simpler phenylpropionic acid derivatives .

Propriétés

IUPAC Name |

3-[N-(benzenesulfonyl)anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHKHPWQVJCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid typically involves the reaction of benzenesulfonyl chloride with aniline to form benzenesulfonyl aniline. This intermediate is then reacted with acrylonitrile under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzenesulfonyl-phenyl-amino)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Structure and Mechanism of Action

The compound features a benzenesulfonyl group attached to a phenyl-amino moiety , which is further connected to a propionic acid chain . Its primary mechanism involves acting as a competitive inhibitor of the enzyme dihydropteroate synthetase , which plays a crucial role in bacterial folic acid metabolism. By inhibiting this enzyme, the compound disrupts bacterial growth and multiplication, making it significant in antimicrobial research.

Chemistry

- Building Block for Synthesis : 3-(Benzenesulfonyl-phenyl-amino)-propionic acid serves as a versatile building block in organic synthesis. It can be utilized as a reagent in various chemical reactions to introduce the benzenesulfonyl group into other compounds.

Biology

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activities. Studies have shown that it exhibits strong antibacterial properties against various bacterial strains, with effective concentrations as low as 10 µg/mL.

- Anti-inflammatory Effects : Research indicates that this compound may also possess anti-inflammatory properties, contributing to its potential therapeutic applications.

Medicine

- Therapeutic Applications : The compound is being explored for its potential role in developing new drugs targeting metabolic disorders such as type II diabetes and other conditions associated with insulin resistance and inflammation .

Industry

- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other bioactive compounds.

Case Study on Antimicrobial Activity

A recent investigation evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antibacterial agent in clinical settings.

Case Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was shown to inhibit dihydropteroate synthetase effectively. This inhibition was linked to its ability to disrupt folic acid synthesis in bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Mécanisme D'action

The mechanism of action of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Substituent Effects on Bioactivity

A. Halogenated Derivatives

- 3-(4-Fluorophenyl)propionic acid (CAS 134672-70-1) : Fluorination at the para position increases lipophilicity and metabolic stability. In phytotoxicity assays, 3-(4-fluorophenyl)propionic acid demonstrated moderate inhibition of Cuscuta campestris growth, outperforming hydroxylated analogs but underperforming compared to brominated derivatives .

- Brominated analogs showed the highest inhibitory activity in phytotoxicity studies .

B. Hydroxylated Derivatives

- 3-(4-Hydroxyphenyl)propionic acid: A microbial metabolite of polyphenols, this compound exhibits antioxidant and anti-inflammatory properties. Its para-hydroxyl group facilitates hydrogen bonding, enhancing bioavailability compared to non-polar analogs .

- 3-(2-Hydroxyphenyl)propionic acid : Ortho-substitution reduces bioactivity due to steric hindrance and altered electronic effects. It showed lower efficacy in phytotoxicity assays compared to the para-hydroxy derivative .

C. Amino-Substituted Derivatives

- 3-Amino-3-phenylpropionic acid (CAS 3646-50-2): The amino group introduces basicity, altering solubility and interaction with biological targets.

- 3-(Benzyl-methanesulfonyl-amino)-propionic acid (CAS 340025-20-9): The sulfonyl group enhances stability against hydrolysis. Such modifications are common in protease inhibitors and kinase-targeting drugs .

Metabolic and Microbial Pathways

- Microbial Metabolites: Compounds like 3-(3,4-dihydroxyphenyl)propionic acid and 3-(4-hydroxy-3-methoxyphenyl)propionic acid are generated by colonic microbiota from polyphenols. These metabolites exhibit higher systemic bioavailability and bioactivity (e.g., antioxidant effects) than their parent compounds .

- Degradation Pathways: Pseudomonas species metabolize phenylpropionic acids via hydroxylation, producing derivatives like 3-(2,3-dihydroxyphenyl)-propionic acid.

Pharmacologically Relevant Analogs

- Fenbufen (3-(Biphenylyl-4-carbonyl)propionic acid): A non-steroidal anti-inflammatory drug (NSAID), Fenbufen’s carbonyl group facilitates covalent binding to cyclooxygenase enzymes. Comparatively, sulfonamide-containing analogs like 3-(Benzenesulfonyl-phenyl-amino)-propionic acid may exhibit distinct binding kinetics and selectivity .

Activité Biologique

3-(Benzenesulfonyl-phenyl-amino)-propionic acid, identified by the CAS number 101090-64-6, is an organic compound notable for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a phenyl-amino moiety , which is further connected to a propionic acid chain . This unique structure allows it to interact with various biological targets.

Target Enzyme

The primary target of this compound is the enzyme dihydropteroate synthetase , which plays a crucial role in bacterial folic acid metabolism.

Mode of Action

As a competitive inhibitor of dihydropteroate synthetase, this compound disrupts the synthesis of folate, essential for bacterial growth and replication. By inhibiting this enzyme, the compound effectively prevents bacterial proliferation, making it a candidate for antimicrobial therapy.

Pharmacokinetics

Research indicates that this compound is widely distributed in tissues, achieving significant concentrations in various body fluids, including pleural and synovial fluids. Its pharmacokinetic profile suggests potential efficacy in treating infections localized in these areas.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of bacteria by inhibiting their growth through the aforementioned mechanism. The presence of pus or other biological materials may influence its effectiveness, highlighting the need for further investigation into its clinical applications.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects . These properties may be attributed to its ability to modulate inflammatory pathways, although specific mechanisms remain under investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| This compound | Sulfonamide derivative | Antimicrobial, anti-inflammatory |

| (Benzenesulfonyl-phenyl-amino)-acetic acid | Similar structure | Antimicrobial |

| Sulfoxone | Sulfonamide derivative | Antileprosy drug |

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially influencing its reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro, showcasing its potential as an antimicrobial agent.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation, suggesting therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers design synthetic routes for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid, considering its sulfonamide and propionic acid moieties?

- Methodology : Start by synthesizing the benzenesulfonyl chloride intermediate, followed by coupling with a phenylamine derivative. The propionic acid chain can be introduced via nucleophilic substitution or Michael addition. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization using -NMR and LC-MS are critical. For analogs, modify substituents on the benzene rings to study electronic effects on reactivity .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to confirm stereochemistry and hydrogen-bonding patterns .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation. For fragmentation patterns, compare with databases like MassBank .

- NMR : - and -NMR in deuterated DMSO or CDCl₃ to resolve sulfonamide protons (δ 10–12 ppm) and aromatic signals.

Q. How can researchers address low solubility in aqueous buffers during bioactivity assays?

- Methodology : Optimize solvent systems using co-solvents (e.g., DMSO ≤1% v/v) or prepare water-soluble salts (e.g., sodium or ammonium salts). Alternatively, employ liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) impact the compound’s receptor-binding affinity, based on SAR studies?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., glutamate receptors or enzymes). Compare binding energies of derivatives with varying substituents .

- In vitro assays : Measure IC₅₀ values using fluorescence polarization or SPR for quantitative affinity analysis. Correlate results with computational predictions .

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples via LC-MS?

- Methodology :

- Sample preparation : Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption losses. Use HLB solid-phase extraction (SPE) cartridges for cleanup, eluting with methanol:acetic acid (95:5) .

- Chromatography : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor using MRM transitions (e.g., m/z 320 → 152 for quantification) .

Q. How can contradictory solubility data across studies be resolved?

- Methodology :

- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures (25°C vs. 37°C). Use dynamic light scattering (DLS) to detect aggregation.

- Thermodynamic modeling : Apply Hansen solubility parameters to predict solvent compatibility based on the compound’s polarity and hydrogen-bonding capacity .

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally traced?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify phase I/II metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with standards like 3-(4-hydroxyphenyl)propionic acid .

- Isotopic labeling : Synthesize a -labeled analog to track metabolic incorporation into TCA cycle intermediates using NMR or isotope-ratio MS .

Notes for Experimental Design

- Crystallography : Ensure crystals are grown in low-polarity solvents (e.g., chloroform/hexane) and flash-cooled to 100 K for data collection. Refinement in SHELXL should include anisotropic displacement parameters for non-H atoms .

- Bioactivity studies : Include positive controls (e.g., known sulfonamide inhibitors) and validate target specificity using CRISPR/Cas9-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.